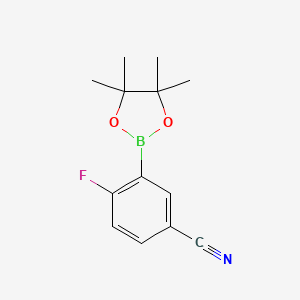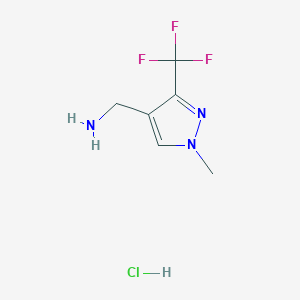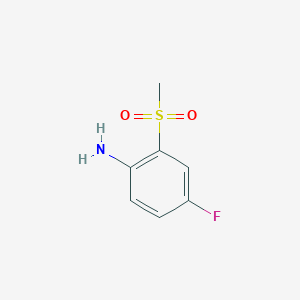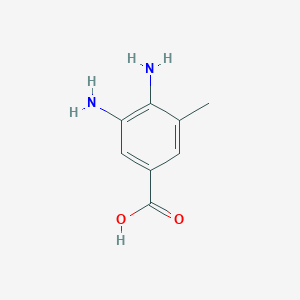![molecular formula C40H64B2O4Si B1442325 5,5-ジオクチル-3,7-ビス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-5H-ジベンゾ[b,d]シロール CAS No. 958293-23-7](/img/structure/B1442325.png)
5,5-ジオクチル-3,7-ビス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-5H-ジベンゾ[b,d]シロール
説明
5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole is a useful research compound. Its molecular formula is C40H64B2O4Si and its molecular weight is 658.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機光起電力 (OPV)
この化合物は、低バンドギャップ光起電力ポリマー材料の合成に使用されます。これらの材料は、太陽エネルギーを電気エネルギーに変換する OPV デバイスの開発に不可欠です。 この化合物の分子構造における役割は、約 3% の電力変換効率に貢献しています 。これは、太陽電池のパフォーマンスにとって重要です。
有機発光ダイオード (OLED)
OLED テクノロジーの分野では、この化合物はポリマー半導体の合成のための前駆体として機能します。これらの半導体は、電流に応答して光を放出する OLED の発光層を作成するために不可欠です。 この化合物の特性は、高い輝度と色純度を実現するのに役立ちます .
有機電界効果トランジスタ (OFET)
この化合物は、OFET の開発に使用されます。OFET は、有機半導体をアクティブ層として使用する薄膜トランジスタです。 OFET はフレキシブルエレクトロニクスの重要なコンポーネントであり、この化合物は電荷キャリア移動度の向上に役立ちます .
ポリマー太陽電池
ポリマー太陽電池の構成要素として、この化合物は、光を吸収して電荷キャリアを生成する活性層に貢献しています。 その分子構造は、吸収スペクトルと電荷輸送特性の最適化に役立ち、太陽電池効率の向上につながります .
作用機序
Target of Action
The primary target of the compound 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole, also known as 9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester), is organic semiconducting materials . It is used in the synthesis of low-band gap photovoltaic polymer materials .
Mode of Action
The compound 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole interacts with its targets by being used as a reactant in the synthesis of conjugated copolymers . It is used in the synthesis of low-band gap photovoltaic polymer materials .
Biochemical Pathways
The compound 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole affects the synthesis pathway of conjugated copolymers . The downstream effects include the generation of low-band gap photovoltaic polymer materials .
Pharmacokinetics
Its physical properties such as melting point (115-120 °c) and molecular weight (65864 g/mol) can impact its bioavailability .
Result of Action
The molecular and cellular effects of the action of 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole are primarily observed in the field of material science. The compound contributes to the synthesis of low-band gap photovoltaic polymer materials, which can give power conversion efficiencies of approximately 3% .
Action Environment
The action, efficacy, and stability of 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole can be influenced by environmental factors such as temperature, given its melting point of 115-120 °C . Additionally, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
特性
IUPAC Name |
2-[5,5-dioctyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b][1]benzosilol-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64B2O4Si/c1-11-13-15-17-19-21-27-47(28-22-20-18-16-14-12-2)35-29-31(41-43-37(3,4)38(5,6)44-41)23-25-33(35)34-26-24-32(30-36(34)47)42-45-39(7,8)40(9,10)46-42/h23-26,29-30H,11-22,27-28H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOFNQWFMMGWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C([Si]3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64B2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728215 | |
| Record name | 2,2'-(5,5-Dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958293-23-7 | |
| Record name | 2,2'-(5,5-Dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















